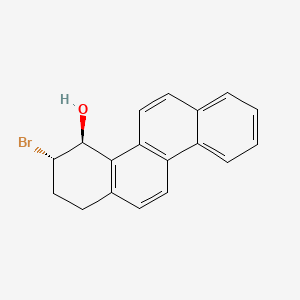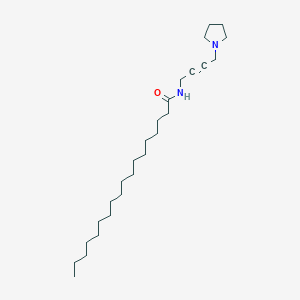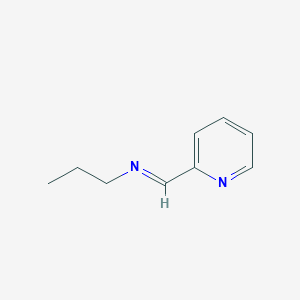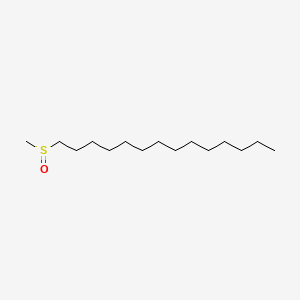
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 3-chlorobenzyl group and an ethyl group attached to the triazole ring, along with a thiol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding triazole derivative without the thiol group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.
作用機序
The mechanism of action of 5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
類似化合物との比較
Similar Compounds
- 5-(3-chlorobenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(3-chlorobenzyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(3-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its lipophilicity, allowing for better membrane permeability. The ethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets. These features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
588673-92-1 |
|---|---|
分子式 |
C11H12ClN3S |
分子量 |
253.75 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-10(13-14-11(15)16)7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,14,16) |
InChIキー |
FVXFYEDBTHRNNE-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)




![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)

![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
